

Navigating the Landscape of Substituted Piperidinecarboxylic Acids: A Guide for Researchers

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Compound of Interest

Compound Name:	<i>1,2-Dimethyl-2-piperidinecarboxylic acid</i>
CAS No.:	1316224-65-3
Cat. No.:	B1473482

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Introduction: The Significance of the Piperidine-Carboxylic Acid Scaffold in Medicinal Chemistry

Substituted piperidine-carboxylic acids are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2] The inherent structural features of the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, combined with a carboxylic acid moiety, provide a unique platform for creating diverse molecular architectures with a wide range of biological activities.[3] These compounds have been instrumental in the exploration of treatments for neurological disorders, inflammation, and other conditions.[2][4]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of substituted piperidinecarboxylic acids, with a particular focus on providing actionable insights for researchers and professionals in drug development. While this document aims to be a broad resource, it is important to note that specific, highly substituted derivatives such as **1,2-Dimethyl-2-piperidinecarboxylic acid** (CAS 1316224-65-3) may not

have extensive publicly available data. In such cases, the principles and methodologies outlined herein can serve as a foundational guide for custom synthesis and characterization efforts.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of substituted piperidine-carboxylic acids is crucial for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles.^[2] Key parameters such as the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and aqueous solubility are fundamental to this understanding.

Key Physicochemical Parameters:

- **pKa:** The acid dissociation constant is a measure of the strength of an acid in solution. For amino acid derivatives like piperidine-carboxylic acids, this is a critical parameter influencing their charge state at physiological pH.^[2]
- **logP/logD:** The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which significantly impacts its ability to cross biological membranes, including the blood-brain barrier.^[2]
- **Solubility:** Aqueous solubility is a key determinant of a drug's bioavailability. The presence of the polar carboxylic acid group generally imparts good solubility in polar solvents.^[3]

Analytical Techniques for Structural Elucidation:

The unambiguous characterization of novel piperidine-carboxylic acid derivatives is essential. A combination of modern analytical techniques is typically employed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are indispensable for determining the chemical structure, including the position and stereochemistry of substituents.^{[5][6]}
- **High-Resolution Mass Spectrometry (HRMS):** HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized

compound.[6]

Table 1: Representative Physicochemical Data for Piperidine-Carboxylic Acid Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Piperidine-2-carboxylic acid (Pipecolic acid)	C ₆ H ₁₁ NO ₂	129.16	256
1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid	C ₁₁ H ₁₉ NO ₃	213.28	Not Available
4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide	C ₁₅ H ₁₆ N ₂ O ₃	272.29	Not Available

Note: Data is compiled from various sources and should be considered representative.[3][6][7]

Synthetic and Functionalization Strategies

The synthesis of substituted piperidine-carboxylic acids can be approached through various routes, often starting from commercially available pyridine carboxylic acids or by constructing the piperidine ring system.[8][9] A common strategy involves the hydrogenation of the corresponding pyridine carboxylic acid.[8]

Once the core scaffold is obtained, further functionalization can be achieved at two primary sites: the piperidine nitrogen and the carboxylic acid group.

N-Functionalization of the Piperidine Ring

Modification of the secondary amine on the piperidine ring is a key strategy for introducing diverse substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.[1]

Step-by-Step Protocol for N-Alkylation:

- **Dissolution:** Dissolve the piperidine-carboxylic acid derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
- **Addition of Base:** Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
- **Addition of Alkylating Agent:** Slowly add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.^[1]

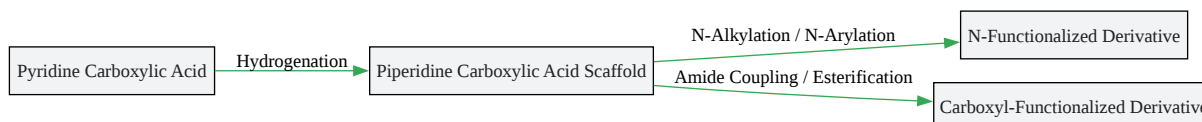
Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety provides a versatile handle for various chemical modifications, most commonly through amide bond formation.

Step-by-Step Protocol for Amide Coupling:

- **Activation of Carboxylic Acid:** To a stirred solution of the piperidine-carboxylic acid (1.0 eq) in a solvent like dimethylformamide (DMF), add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq) and an additive like 4-(Dimethylamino)pyridine (DMAP) (0.2 eq).
- **Addition of Amine:** Add the desired amine (1.0 eq) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature overnight.

- Work-up: Partition the reaction mixture between DCM and a 5% aqueous solution of NaHCO₃.
- Purification: Dry the combined organic layers, filter, and evaporate the solvent under vacuum. Purify the crude product via flash chromatography.[6]



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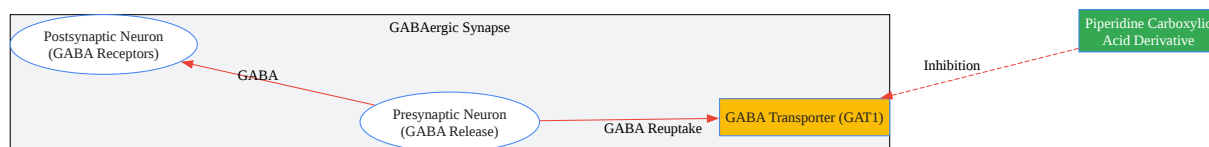
Caption: General synthetic workflow for piperidine carboxylic acid derivatives.

Applications in Drug Discovery and Development

The piperidine-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of drug candidates.

Key Therapeutic Areas:

- Central Nervous System (CNS) Disorders: Derivatives of piperidine-carboxylic acid, such as nipepotic acid, are known to modulate GABAergic neurotransmission, making them promising candidates for the treatment of epilepsy and anxiety.[2]
- Inflammation and Immunology: Certain derivatives have shown potent inhibitory activity against targets like soluble epoxide hydrolase (sEH) and have been investigated as anti-inflammatory agents.[4][6]
- Infectious Diseases: The piperidine moiety is found in a number of antibacterial and antifungal agents.[5]



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Caption: Simplified diagram of GABAergic neurotransmission and the inhibitory action of certain piperidine derivatives.

Sourcing and Procurement of 1,2-Dimethyl-2-piperidinecarboxylic acid and Related Compounds

For researchers and drug development professionals, sourcing the right starting materials and intermediates is a critical step. While common piperidine-carboxylic acid derivatives are available from major chemical suppliers, highly specific or novel compounds like **1,2-Dimethyl-2-piperidinecarboxylic acid** (CAS 1316224-65-3) may not be commercially available off-the-shelf.

Strategies for Procurement:

- **Catalog Search:** Begin by searching the online catalogs of major chemical suppliers such as Sigma-Aldrich, Oakwood Chemical, and others who specialize in building blocks for medicinal chemistry.^[7]
- **Custom Synthesis:** For non-catalog items, engaging a contract research organization (CRO) or a custom synthesis company is the most viable option. When requesting a quote for custom synthesis, it is crucial to provide the exact chemical structure, CAS number (if available), desired quantity, and required purity.
- **Collaboration:** Academic collaborations can also be a fruitful avenue for obtaining novel compounds, particularly if the synthesis has been described in the scientific literature.

Table 2: Potential Suppliers for Piperidine-Carboxylic Acid Derivatives

Supplier	Website	Notes
Sigma-Aldrich (Merck)		Offers a wide range of piperidine derivatives.[7]
Oakwood Chemical	[Link]	Specializes in fluorine and heterocyclic chemistry.
XinChem		A global chemical trading platform.[10]
Santa Cruz Biotechnology		Provides research chemicals, including isotopically labeled compounds.[11]

Conclusion and Future Perspectives

Substituted piperidine-carboxylic acids will undoubtedly continue to be a rich source of inspiration for the design of new and improved therapeutic agents. The ongoing advancements in synthetic methodologies, computational drug design, and our understanding of biological pathways will further unlock the potential of this versatile chemical scaffold.[12][13] While the journey from a novel compound like **1,2-Dimethyl-2-piperidinecarboxylic acid** to a clinically approved drug is long and challenging, the foundational knowledge and strategies outlined in this guide provide a solid starting point for researchers dedicated to advancing the frontiers of medicine.

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